2-Bromo-N-isopropylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYLDFIXPXTZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428965 | |
| Record name | 2-Bromo-N-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-94-6 | |
| Record name | 2-Bromo-N-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N Isopropylbenzenesulfonamide and Analogous Structures
Direct Synthetic Routes to 2-Bromo-N-isopropylbenzenesulfonamide
The primary and most direct method for synthesizing this compound involves the reaction between 2-bromobenzenesulfonyl chloride and isopropylamine (B41738). This is a classic nucleophilic acyl substitution reaction at the sulfonyl group.
Exploration of Precursors and Reaction Conditions
The synthesis of the key precursor, 2-bromobenzenesulfonyl chloride, can be achieved from starting materials like 2-aminobenzenesulfonic acid or 2-bromoaniline. semanticscholar.org One documented pathway involves diazotization of the aniline (B41778) precursor, followed by a sulfonyl chlorination reaction. semanticscholar.orggoogle.com
Once the sulfonyl chloride is obtained, it is reacted with isopropylamine. The reaction is typically conducted in an inert solvent. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Often, an excess of the amine reactant (isopropylamine) can serve as the base, or a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine (B92270) can be added.
Table 1: Typical Reaction Conditions for Sulfonamide Formation
| Parameter | Description | Common Examples |
|---|---|---|
| Solvent | Provides a medium for the reaction. | Dichloromethane (B109758) (CH2Cl2), Acetonitrile, Tetrahydrofuran (THF), Pyridine |
| Base | Neutralizes the HCl byproduct. | Triethylamine, Pyridine, Excess Amine Reactant |
| Temperature | Influences reaction rate and selectivity. | 0 °C to 50 °C |
| Reactants | The core components for the synthesis. | 2-Bromobenzenesulfonyl chloride, Isopropylamine |
Optimization of Reaction Parameters and Yields
To maximize the yield and purity of this compound, several reaction parameters can be optimized. The stoichiometry of the reactants is crucial; typically, a slight excess of the amine is used to ensure the complete consumption of the sulfonyl chloride and to act as a base. Temperature control is also vital; while some reactions proceed efficiently at room temperature, cooling (e.g., to 0 °C) may be necessary to control exothermic reactions and minimize side products. Conversely, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. The choice of solvent can also impact solubility and reaction kinetics.
Chromatographic and Non-Chromatographic Purification Techniques
Post-reaction workup typically involves quenching the reaction with water and then extracting the product into an organic solvent like ethyl acetate (B1210297). chemicalbook.com The organic layer is then washed with dilute acid to remove excess amine, followed by a wash with brine, and finally dried over an anhydrous salt such as sodium sulfate. chemicalbook.comresearchgate.net
For final purification, two primary methods are employed:
Non-Chromatographic Purification: Recrystallization is a highly effective method for purifying solid sulfonamides. researchgate.net This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. google.com
Chromatographic Purification: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. nottingham.ac.uk The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a nonpolar solvent (like hexane) and a polar solvent (like ethyl acetate), to separate the desired compound from byproducts. researchgate.net The progress of the purification can be monitored using Thin-Layer Chromatography (TLC). nih.govnih.gov
Synthesis of Related N-Substituted Bromobenzenesulfonamide Derivatives
The synthetic principles applied to this compound are broadly applicable to its isomers and other N-substituted analogs.
Synthesis of Isomeric Bromo-N-isopropylbenzenesulfonamides (e.g., 3-Bromo-N-isopropylbenzenesulfonamide, 4-Bromo-N-isopropylbenzenesulfonamide)
The synthesis of the meta- and para-isomers follows the same general pathway, utilizing the corresponding isomeric precursors.
3-Bromo-N-isopropylbenzenesulfonamide: This isomer is synthesized from 3-bromobenzenesulfonyl chloride and isopropylamine. chemicalbook.com
4-Bromo-N-isopropylbenzenesulfonamide: This compound is prepared from 4-bromobenzenesulfonyl chloride and isopropylamine. The synthesis of the parent 4-bromobenzenesulfonamide (B1198654) is achieved by reacting 4-bromobenzenesulfonyl chloride with concentrated ammonium (B1175870) hydroxide, which can then be N-alkylated. nih.gov
The reaction conditions, optimization strategies, and purification techniques are analogous to those used for the 2-bromo isomer.
Preparation of Other N-Alkyl/Aryl Benzenesulfonamide (B165840) Analogs
The versatility of the reaction between 2-bromobenzenesulfonyl chloride and various amines allows for the creation of a diverse library of sulfonamide derivatives.
Table 2: Synthesis of 2-Bromo-N-substituted Benzenesulfonamide Analogs
| Compound Name | Amine Precursor | General Synthetic Method |
|---|---|---|
| 2-Bromo-N-ethylbenzenesulfonamide | Ethylamine | Reaction of 2-bromobenzenesulfonyl chloride with ethylamine. |
| 2-Bromo-N-propylbenzenesulfonamide | Propylamine | Reaction of 2-bromobenzenesulfonyl chloride with propylamine. |
| 2-Bromo-N,N-diethylbenzenesulfonamide | Diethylamine | Reaction of 2-bromobenzenesulfonyl chloride with diethylamine. chemicalbook.com |
| N-Benzyl-2-bromobenzenesulfonamide | Benzylamine | Reaction of 2-bromobenzenesulfonyl chloride with benzylamine. ontosight.ai |
| 2-Bromo-N,N-diisopropylbenzenesulfonamide | Diisopropylamine | Reaction of 2-bromobenzenesulfonyl chloride with diisopropylamine. |
In each case, the synthetic approach remains consistent: the reaction of 2-bromobenzenesulfonyl chloride with the appropriate primary or secondary amine in the presence of a base, followed by standard workup and purification procedures. For N-alkylation of an existing sulfonamide, methods such as using an alkyl bromide with a strong base like lithium hydride (LiH) in a solvent like dimethylformamide (DMF) have also been reported for analogous structures. nih.gov
Compound Index
Synthesis of Poly-brominated Benzenesulfonamide Derivatives (e.g., 2,5-Dibromo-N-isopropylbenzenesulfonamide)
The synthesis of poly-brominated benzenesulfonamide derivatives, such as 2,5-dibromo-N-isopropylbenzenesulfonamide, can be approached through several routes. A primary method involves the direct bromination of a pre-existing sulfonamide. For instance, the synthesis of analogous brominated sulfonamides has been achieved by reacting an N-alkylated benzenesulfonamide with a brominating agent. This electrophilic aromatic substitution reaction typically employs molecular bromine (Br₂) in a suitable solvent like dichloromethane or chloroform (B151607) at room temperature. The number and position of the bromine atoms added to the aromatic ring are dictated by the reaction conditions and the directing effects of the substituents already present on the ring.
Alternatively, a more regioselective approach begins with a poly-brominated starting material. The synthesis can commence with a compound like 2,5-dibromobenzenesulfonyl chloride. This intermediate can then be reacted with isopropylamine to form the desired N-isopropylsulfonamide moiety. This method offers precise control over the bromine substitution pattern. The general reaction is outlined below:
Reaction Scheme for Synthesis via Sulfonyl Chloride:
2,5-Dibromobenzenesulfonyl chloride + CH(CH₃)₂NH₂ → 2,5-Dibromo-N-isopropylbenzenesulfonamide + HCl
Another strategy involves the Sandmeyer reaction, starting from a corresponding aniline derivative. For example, a process to create 2,5-dibromopyridine (B19318) involves treating 2-amino-5-bromopyridine (B118841) with a nitrite (B80452) source in the presence of hydrobromic acid and a copper catalyst. google.com A similar principle could be applied to synthesize the required benzenesulfonyl chloride intermediate from a dibromoaniline precursor.
The following table summarizes key data for a representative poly-brominated derivative.
Table 1: Properties of 2,5-Dibromo-N-isopropylbenzenesulfonamide
| Property | Value |
|---|---|
| CAS Number | 1018128-83-0 |
| Molecular Formula | C₉H₁₁Br₂NO₂S |
| Molecular Weight | 357.06 g/mol |
| Synonyms | Benzenesulfonamide, 2,5-dibromo-N-(1-methylethyl)- |
General Synthetic Principles and Strategies for Halogenated Sulfonamides
The synthesis of halogenated aryl sulfonamides is governed by fundamental principles of organic chemistry, focusing on the sequential or convergent assembly of the molecule. The two primary components, the sulfonamide group and the halogen substituent, can be introduced at various stages of the synthesis, offering flexibility and control over the final product's structure.
Strategies for Incorporation of the Sulfonamide Moiety
The formation of the sulfonamide group (SO₂NHR) is a cornerstone of synthesizing these compounds. Several robust methods are widely employed in chemical synthesis.
Reaction of Sulfonyl Chlorides with Amines : This is the most classic and widely used method for creating the S-N bond in sulfonamides. thieme-connect.com The process involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine. The synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide, an analog of the title compound, exemplifies this approach, where 2-bromobenzenesulfonyl chloride is reacted with tert-butylamine. prepchem.com This method is generally high-yielding and applicable to a wide range of substrates. thieme-connect.com
From Sulfinic Acids or Sulfinates : An alternative strategy involves the use of sulfinic acids or their salts (sulfinates). These can be reacted with amines in the presence of an oxidizing agent, such as iodine, under mild conditions to form sulfonamides. nih.gov This approach avoids the often harsh conditions required to prepare sulfonyl chlorides.
Palladium-Catalyzed Methods : Modern synthetic chemistry has introduced transition-metal-catalyzed reactions for sulfonamide synthesis. One such method involves the palladium-catalyzed reaction of arylboronic acids with sulfur dioxide sources, followed by chlorination and in-situ amination to yield the desired aryl sulfonamide. nih.gov This allows for the construction of complex sulfonamides from readily available starting materials.
C-H Functionalization : Direct C-H sulfonamidation is an emerging strategy that involves the direct conversion of a C-H bond on an aromatic ring into a C-S bond, followed by formation of the sulfonamide. thieme-connect.comnih.gov This atom-economical approach can simplify synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov
The choice of strategy often depends on the availability of starting materials, functional group tolerance, and the desired substitution pattern on the aromatic ring.
Table 2: Comparison of Sulfonamide Formation Strategies
| Method | Starting Materials | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Sulfonyl Chloride Amination | Aryl sulfonyl chloride, Amine | Base (e.g., pyridine, triethylamine) | High yields, well-established, wide scope. thieme-connect.com |
| From Sulfinic Acids | Aryl sulfinic acid/salt, Amine | Iodine, mild conditions | Avoids sulfonyl chloride preparation. nih.gov |
| Palladium Catalysis | Arylboronic acid, Amine | Pd catalyst, SO₂ source | Good functional group tolerance, regioselective. nih.gov |
| C-H Functionalization | Arene, Sulfamoyl source | Metal catalyst | Atom economical, simplifies synthesis. nih.gov |
Introduction of Halogen Functionalities into Aryl Sulfonamides
The incorporation of halogens, particularly bromine, onto the aryl ring of a sulfonamide can be achieved at different points in the synthetic sequence. The timing of the halogenation step is a critical strategic decision.
Halogenation of a Pre-formed Sulfonamide : One direct method is the electrophilic aromatic substitution on a fully formed aryl sulfonamide. The sulfonamide group is a deactivating, ortho-, para-director. For example, reacting N-isopropyl-2-methylbenzenesulfonamide with bromine leads to the introduction of a bromine atom onto the aromatic ring. The regioselectivity of this reaction is controlled by the combined directing effects of the existing substituents.
Synthesis from Halogenated Precursors : A more common and often more selective strategy is to begin with an aryl ring that already contains the desired halogen pattern. This approach is exemplified by the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide from 2-bromobenzenesulfonyl chloride. prepchem.com Similarly, palladium-catalyzed cross-coupling reactions can form the C-N bond between a sulfonamide and an aryl halide, providing a convergent route to the final product. princeton.edu This strategy is advantageous when the desired halogenated starting materials are commercially available or easily prepared.
Sandmeyer Reaction : The Sandmeyer reaction provides a method to introduce a bromine atom from an amino group. An arylamine can be diazotized with a nitrite source and then treated with a copper(I) bromide salt to yield the corresponding aryl bromide. This can be used to prepare a brominated sulfonyl chloride intermediate, which is then reacted with an amine. nih.gov
The selection of the halogenation strategy depends on factors such as the desired regiochemistry, the stability of intermediates, and the accessibility of starting materials. Starting with a halogenated precursor generally offers better control over the position of the halogen.
Reactivity and Mechanistic Pathways of 2 Bromo N Isopropylbenzenesulfonamide
Nucleophilic Substitution Reactions Involving the Aryl Bromide Moiety
The presence of a bromine atom on the benzene (B151609) ring renders 2-Bromo-N-isopropylbenzenesulfonamide a substrate for reactions that involve the cleavage of the carbon-bromine bond. The most prominent of these are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
This compound can undergo nucleophilic aromatic substitution (SNAr), a process where the bromide is displaced by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The initial, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the bromine, which temporarily disrupts the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity is restored in the second, faster step through the expulsion of the bromide leaving group. youtube.com
The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is crucial for stabilizing the anionic Meisenheimer intermediate and thus accelerating the reaction. youtube.commasterorganicchemistry.com In this compound, the N-isopropylbenzenesulfonamide group acts as an electron-withdrawing substituent, which activates the ring towards nucleophilic attack, albeit moderately compared to groups like nitro (–NO₂). The reactivity is enhanced by the ortho position of the sulfonamide group relative to the bromine, as it can effectively stabilize the intermediate through inductive and resonance effects.
A variety of nucleophiles can be employed in these reactions, with reactivity generally correlating with nucleophilicity and the strength of the base used.
Table 1: Potential Nucleophiles for SNAr with this compound
| Nucleophile Type | Example | Expected Product Structure |
|---|---|---|
| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 2-(Isopropylsulfamoyl)anisole |
| Amines | Piperidine | N-Isopropyl-2-(piperidin-1-yl)benzenesulfonamide |
This table is illustrative of potential reactions based on general SNAr principles.
In nucleophilic aromatic substitution, the regioselectivity is dictated by the position of the leaving group; the incoming nucleophile replaces the bromine atom at the C2 position. masterorganicchemistry.com However, the rate of the reaction is profoundly influenced by the relative positions of the leaving group and any activating electron-withdrawing groups. For the SNAr mechanism to be effective, the EWG must be positioned ortho or para to the leaving group. libretexts.orgyoutube.com This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing group, providing crucial stabilization. youtube.com
In the case of this compound, the activating N-isopropylsulfamoyl group is ortho to the bromine atom. This arrangement is ideal for stabilizing the anionic intermediate, thereby facilitating the substitution reaction at the C2 position. Substitution at the meta or para positions is not observed under SNAr conditions.
Stereoselectivity is generally not a consideration in these reactions, as the benzene ring is planar and the reaction does not create a new stereocenter on the ring.
The bromine atom in this compound serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a Pd(II) species. libretexts.org This step is followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
The reactivity of aryl halides in the oxidative addition step typically follows the trend I > Br > Cl, making aryl bromides reliable and widely used substrates. wikipedia.org
Table 2: Major Cross-Coupling Reactions Utilizing Aryl Bromides
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand Example |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos |
| Heck Coupling | Alkene | C-C (vinyl) | Pd(OAc)₂/P(o-tol)₃ |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂/CuI |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | C-C | Pd(PPh₃)₄ |
These methodologies allow the bromine atom of this compound to be replaced with a vast range of alkyl, alkenyl, alkynyl, aryl, and amino groups, highlighting its role as a versatile synthetic intermediate. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
Transformations at the Sulfonamide Nitrogen Center
The sulfonamide group (–SO₂NH–) possesses its own distinct reactivity, centered on the acidic proton attached to the nitrogen atom.
The hydrogen atom on the sulfonamide nitrogen is acidic due to the powerful electron-withdrawing nature of the adjacent sulfonyl (–SO₂–) group, which stabilizes the resulting conjugate base. Deprotonation with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) generates a nucleophilic nitrogen anion. This anion can readily participate in reactions with electrophiles to form a variety of derivatives.
N-Alkylation: The sulfonamide anion can react with alkyl halides or other alkylating agents in a standard nucleophilic substitution reaction to yield N,N-disubstituted sulfonamides. researchgate.net More advanced, "green" methods utilize alcohols as alkylating agents via transition-metal-catalyzed "borrowing hydrogen" methodologies. researchgate.netionike.comionike.com
N-Arylation: While direct reaction with aryl halides is difficult, the nitrogen anion can be coupled with aryl halides or triflates using transition metal catalysts, most commonly copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination). researchgate.netresearchgate.net These reactions provide a powerful route to N-aryl-N-alkylsulfonamides. nih.gov
Table 3: Representative Conditions for Sulfonamide N-Functionalization
| Transformation | Reagents/Catalyst System | Reaction Type |
|---|---|---|
| N-Alkylation | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | SN2 |
| N-Alkylation | Alcohol (R-CH₂OH), Mn(I) or Ir(I) catalyst | Borrowing Hydrogen |
| N-Arylation | Aryl Halide (Ar-X), Pd catalyst, Ligand, Base | Buchwald-Hartwig Amination |
| N-Arylation | Aryl Halide (Ar-X), CuI, Base | Ullmann Condensation |
These transformations enable the modification of the sulfonamide group, allowing for the synthesis of a diverse library of compounds derived from the parent this compound structure.
The key chemical equilibrium involving the sulfonamide group is its deprotonation in the presence of a base. The acidity of the N-H proton is a defining feature of sulfonamides. The pKa of a typical benzenesulfonamide (B165840) is around 10, making it significantly more acidic than a simple amine but less acidic than a carboxylic acid. The exact pKa is influenced by the substituents on both the aryl ring and the nitrogen atom.
Deprotonation: C₆H₄(Br)SO₂NH(i-Pr) + Base ⇌ C₆H₄(Br)SO₂N⁻(i-Pr) + [H-Base]⁺
This equilibrium lies to the right in the presence of bases stronger than the sulfonamide anion, such as alkali metal hydrides, alkoxides, or carbonates like cesium carbonate. The resulting anion is a soft nucleophile, readily participating in the alkylation and arylation reactions described previously.
Protonation: Protonation of the neutral sulfonamide is difficult and requires very strong acids. The proton would add to one of the electron-rich sulfonyl oxygen atoms or, less likely, the nitrogen atom. In the context of typical organic synthesis, the deprotonation equilibrium is of far greater practical importance.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the attacking species. The presence of both a halogen and a sulfonamide group significantly influences the ring's susceptibility to these reactions.
Directing Effects of Substituents on Aromatic Reactivity
The regioselectivity of electrophilic aromatic substitution (EAS) on a substituted benzene ring is determined by the electronic nature of the substituents already present. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
The N-isopropylsulfamoyl group (-SO₂NHCH(CH₃)₂) is a deactivating, meta-directing group. The sulfonyl part of the group is strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms. This strong inductive effect, combined with resonance withdrawal of electron density from the ring, significantly reduces the ring's reactivity towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.
In this compound, the two substituents have competing directing effects. The ortho, para-directing bromo group and the meta-directing N-isopropylsulfamoyl group will influence the position of an incoming electrophile. The possible positions for electrophilic attack are C4 and C6 (both ortho to the bromo group and meta to the sulfonamide group) and C3 and C5 (one meta to bromo and ortho to sulfonamide, the other para to bromo and meta to sulfonamide). The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
Nucleophilic aromatic substitution (NAS) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromo group). The N-isopropylsulfamoyl group is electron-withdrawing; however, its activating effect for NAS is less pronounced than that of a nitro group. For a nucleophile to replace the bromo group, it would require harsh reaction conditions. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The presence of the sulfonamide group would offer some stabilization to this negatively charged intermediate.
Reductive Transformations of the Bromo Group to Generate Unsubstituted Arenes
The carbon-bromine bond in this compound can be cleaved through reductive transformations to yield the corresponding unsubstituted arene, N-isopropylbenzenesulfonamide. This process, known as reductive dehalogenation or hydrodebromination, is a common synthetic strategy.
A widely employed method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation . This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is often carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297), and a base like sodium acetate or triethylamine (B128534) may be added to neutralize the hydrogen bromide (HBr) that is formed.
The general mechanism for catalytic hydrogenation of an aryl halide involves the oxidative addition of the aryl halide to the palladium surface, followed by reaction with a hydride source (from H₂) and subsequent reductive elimination to give the dehalogenated product.
Table 1: Hypothetical Reaction Conditions for Reductive Debromination of this compound
| Reactant | Catalyst | Hydrogen Source | Solvent | Base (optional) | Product |
| This compound | 10% Pd/C | H₂ (gas) | Ethanol | Triethylamine | N-isopropylbenzenesulfonamide |
Other methods for reductive dehalogenation include the use of reducing agents such as zinc in acetic acid or sodium borohydride (B1222165) in the presence of a palladium catalyst. The choice of method would depend on the presence of other functional groups in the molecule that might be sensitive to the reducing conditions.
Applications in Advanced Organic Synthesis and Derived Materials
Role as a Synthetic Building Block for Complex Chemical Architectures
The dual functionality of 2-Bromo-N-isopropylbenzenesulfonamide, featuring a reactive aryl bromide and a modifiable sulfonamide group, positions it as a key building block in the assembly of intricate organic molecules.
In multi-step synthesis, building blocks that allow for the sequential and controlled introduction of different molecular fragments are highly prized. This compound and its analogs serve this purpose effectively. For instance, related ortho-halosulfonamides can undergo palladium-catalyzed intramolecular Heck reactions to furnish sulfonylated heterocycles like indoles and benzosultams. rsc.org This approach exemplifies a convergent strategy where the sulfonamide-containing ring is coupled with another fragment in a key bond-forming step.
A divergent synthetic approach can also be envisioned, starting from a common intermediate derived from this compound. The aryl bromide can first be transformed through a cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) to introduce a point of diversity. Subsequent modifications to the N-isopropyl group or the sulfonyl moiety itself can then generate a family of related but structurally distinct compounds. nih.gov This strategy is efficient for creating multiple derivatives from a single, readily accessible precursor. The synthesis of various heterocyclic compounds often relies on such multi-step sequences where precursors containing both a halide and a directing group like a sulfonamide are employed to build complex ring systems. scilit.commdpi.comnih.gov
A scaffold in combinatorial chemistry is a core molecular structure upon which a variety of substituents are systematically added to generate a large collection, or library, of related compounds. nih.gov The 2-halobenzenesulfonamide framework is an excellent candidate for such a scaffold. The aryl bromide provides a site for introducing diversity through an array of palladium-catalyzed cross-coupling reactions, allowing for the attachment of various alkyl, aryl, or vinyl groups. nih.govnih.gov
The general process for generating a combinatorial library from a scaffold like this compound would involve:
Functionalization at the Bromine Position: The core scaffold is reacted with a diverse set of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig coupling) in a parallel format.
Modification of the Sulfonamide: The N-H bond of the sulfonamide could be deprotonated and reacted with a variety of electrophiles. Alternatively, the initial synthesis could use a range of primary amines instead of isopropylamine (B41738) to introduce diversity at this position from the outset.
This dual-point diversification allows for the rapid creation of thousands of unique molecules. nih.govnih.gov Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired biological activities or physical properties. researchgate.net
Contributions to Organometallic Chemistry and Catalysis
The sulfonamide group, particularly when positioned near a reactive site, can act as a powerful ligand for transition metals. This has led to significant contributions in the fields of organometallic chemistry and catalysis, where ligands are crucial for controlling the reactivity and selectivity of metal centers. nih.govuni-konstanz.de
The synthesis of palladium(II) complexes using ligands derived from 2-halo-N-alkylbenzenesulfonamides is a key step toward developing new catalysts. Typically, the ligand is first synthesized and then reacted with a palladium(II) precursor, such as palladium(II) acetate (B1210297) or potassium tetrachloropalladate(II) (K₂[PdCl₄]). mdpi.commdpi.comnih.govnih.gov
For a ligand derived from this compound, complexation can occur in several ways. The sulfonamide nitrogen or one of the sulfonyl oxygens can coordinate to the palladium center. If the bromine atom is first replaced by a coordinating group (like a phosphine (B1218219) or another nitrogen-containing heterocycle), a bidentate or "pincer" ligand can be formed. These pincer ligands, which bind to the metal through three points, often form highly stable and active catalysts. nih.gov The synthesis generally involves refluxing the ligand with the palladium salt in a suitable solvent, leading to the formation of square planar Pd(II) complexes. mdpi.commdpi.comnih.gov
The design of sulfonamide-based ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complex. The sulfonamide group (-SO₂NH-) itself offers multiple potential coordination sites: the deprotonated nitrogen atom and the two oxygen atoms. mdpi.comresearchgate.net
Coordination Modes: Heterocyclic sulfonamides often act as monodentate ligands, coordinating through a nitrogen atom within the heterocyclic ring. mdpi.com However, in ortho-functionalized systems, they can act as bidentate ligands. For example, ortho-phosphinobenzenesulfonate ligands coordinate to palladium through both the phosphine's phosphorus atom and one of the sulfonate's oxygen atoms, forming a stable six-membered chelate ring. nih.govuni-konstanz.de This chelation enhances the stability of the complex.
Geometry: Palladium(II) complexes with such ligands typically adopt a square planar geometry. mdpi.commdpi.comnih.gov The specific arrangement of the ligands around the palladium center can lead to different isomers (cis/trans), which may exhibit different catalytic activities. The coordination number is commonly four, with the sulfonamide-derived ligand occupying one or two coordination sites and other ligands (like chloride or solvent molecules) filling the remaining positions. mdpi.comnih.gov
Palladium complexes derived from sulfonamide-based ligands have demonstrated significant catalytic activity in a range of important organic reactions, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds. nih.govsemanticscholar.orgrsc.org These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. semanticscholar.orgmit.edu
The catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for C-C coupling) or nucleophilic attack (for C-heteroatom coupling), and reductive elimination. The ligand plays a critical role in each step, influencing the rate and selectivity of the reaction.
Table 1: Catalytic Performance of Analogous Palladium(II)-Sulfonamide Complexes in Cross-Coupling Reactions
| Catalyst Type | Reaction | Substrates | Yield (%) | Reference |
| Pd(II)-Pincer Complex | Suzuki-Miyaura | 4-Bromotoluene + Phenylboronic acid | ~100% | nih.gov |
| Pd(II)-Thiosemicarbazone Complex | Suzuki-Miyaura | 4-Bromoanisole + Phenylboronic acid | 90% | mdpi.com |
| Pd(II)-PN Ligand Complex | Heck Coupling | Iodobenzene + Styrene | 98% | researchgate.net |
The data shows that palladium complexes featuring nitrogen and sulfur/oxygen-containing ligands, analogous to those derivable from this compound, are highly effective catalysts. They can activate even challenging substrates and produce high yields in fundamental C-C bond-forming reactions like the Suzuki-Miyaura and Heck couplings. nih.govresearchgate.net The development of such catalysts is a vibrant area of research, as they offer milder reaction conditions and broader substrate scope compared to traditional methods. nih.govrsc.orgnih.gov
Advanced Spectroscopic and Structural Characterization Studies
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of 2-Bromo-N-isopropylbenzenesulfonamide provides clear evidence for its key functional groups. The most prominent bands are associated with the sulfonamide group (-SO₂NH-). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic and typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretch of the sulfonamide is also observable. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group is found just below 3000 cm⁻¹.
Table 3: Experimental IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3134 | Stretching | Aromatic C-H |
| 2923, 2846 | Stretching | Aliphatic C-H |
| 1604, 1487, 1456 | Stretching | Aromatic C=C |
| 1328 | Asymmetric Stretching | S=O (Sulfonyl) |
| 1220 | Symmetric Stretching | S=O (Sulfonyl) |
| 1049 | Stretching | C-N / S-N |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure.
Although experimental mass spectrometry data for this compound is not available in the reviewed sources, its expected mass spectrum can be reliably predicted. The molecular formula is C₉H₁₂BrNO₂S. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic pair of signals (M⁺ and M+2) of almost equal intensity, separated by two m/z units.
Expected Molecular Ion (M⁺) for ⁷⁹Br isotope: m/z ≈ 277
Expected Molecular Ion (M+2) for ⁸¹Br isotope: m/z ≈ 279
The fragmentation of the molecular ion would likely proceed through several key pathways:
Loss of the isopropyl group: Cleavage of the N-isopropyl bond would yield a fragment ion corresponding to [M - C₃H₇]⁺.
Loss of the sulfonyl group: Fragmentation could involve the loss of SO₂ to give a [M - SO₂]⁺ fragment.
Benzylic-type cleavage: Cleavage of the C-S bond could produce an ion corresponding to the 2-bromophenyl group [C₆H₄Br]⁺.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Identity of Fragment |
| 277 / 279 | [C₉H₁₂BrNO₂S]⁺ (Molecular Ion) |
| 234 / 236 | [M - C₃H₇]⁺ |
| 155 / 157 | [C₆H₄Br]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to investigate its electronic transitions. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from a ground state to a higher energy excited state. shu.ac.uk For organic molecules, these absorptions are typically restricted to functional groups (chromophores) that have valence electrons with low excitation energy. shu.ac.uk
The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions observed in the UV-Vis spectrum are mainly π → π* and n → π* transitions. libretexts.org The π → π* transitions, which are typically of high intensity, arise from the aromatic system. shu.ac.uk The n → π* transitions, which are of lower intensity, involve the non-bonding electrons on the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide. shu.ac.uklibretexts.org
The positions (λmax) and intensities of these absorption bands are influenced by the substituents on the benzene ring (the bromo and sulfonamide groups) and the polarity of the solvent used for analysis. shu.ac.ukacs.org Substituents can alter the energy levels of the molecular orbitals, causing a shift in the absorption wavelength. An increase in solvent polarity often causes a shift to shorter wavelengths (a blue shift) for n → π* transitions due to increased solvation of the lone pair electrons. shu.ac.uk
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Electrons Involved | Molecular Moiety | Expected Intensity |
| π → π | π electrons | Brominated benzene ring | High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |
| n → π | Non-bonding electrons | Sulfonyl group (O atoms), Amide group (N atom) | Low (ε = 10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |
X-ray Diffraction (XRD) Analysis
While the specific single-crystal X-ray structure of this compound is not detailed in the available literature, extensive analysis of closely related benzenesulfonamide (B165840) derivatives provides significant insight into its likely solid-state conformation. nih.govnih.govresearchgate.net Studies on compounds such as 4-bromo-N-cyclohexylbenzenesulfonamide and 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveal common structural features. nih.govnih.gov
These molecules often adopt an L-shaped conformation, which can be quantified by the central C-S-N-C torsion angle. nih.gov For example, in 4-bromo-N-cyclohexylbenzenesulfonamide, this torsion angle is -77.8(3)°. nih.gov The geometry around the sulfur atom is typically a distorted tetrahedron. The bond lengths, such as the Br-C bond at 1.887(2) Å in one analog, are generally in agreement with values for other bromophenyl moieties. iucr.org The conformation is influenced by the steric bulk of the N-alkyl substituent and the electronic effects of the ring substituents.
Table 3: Representative Crystallographic Data from a Related Compound (4-bromo-N-(propylcarbamoyl)benzenesulfonamide)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.goviucr.org |
| Space Group | C2/c | nih.goviucr.org |
| Br—C Bond Length | 1.887(2) Å | iucr.org |
| N1—H1···O3 Distance | 1.94 Å | nih.govresearchgate.net |
| Centroid-to-Centroid Distance | 4.213 Å | iucr.orgresearchgate.net |
The crystal packing of benzenesulfonamide derivatives is heavily governed by intermolecular interactions, particularly hydrogen bonding. nih.gov The sulfonamide group provides a hydrogen bond donor (the N-H group) and two strong acceptors (the sulfonyl oxygens), which are fundamental to the supramolecular assembly. nih.govkhanacademy.org
In the crystal structures of related compounds, molecules are frequently linked by intermolecular N-H···O hydrogen bonds, forming infinite chains or dimeric motifs. nih.govnih.gov For instance, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, N-H···O interactions with an H···O distance of 1.94 Å link molecules into infinite chains. nih.govresearchgate.net Weaker C-H···O interactions often provide additional stability to the crystal lattice. nih.govresearchgate.net
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings can also play a role in the crystal packing. rsc.orgnih.govlibretexts.org These interactions occur when aromatic rings are arranged in a parallel or parallel-displaced fashion. In the structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, anti-parallel stacking of the bromophenyl rings is observed with a centroid-to-centroid distance of 4.213 Å. iucr.orgresearchgate.net However, the formation of strong hydrogen bond networks can sometimes preclude the optimal geometry for π-stacking. rsc.org The interplay between strong N-H···O hydrogen bonds and weaker interactions like C-H···O and π-stacking ultimately defines the three-dimensional architecture of these compounds in the solid state. researchgate.net
Table 4: Common Intermolecular Interactions in Related Benzenesulfonamide Crystal Structures
| Interaction Type | Donor | Acceptor | Description | Reference |
| Hydrogen Bond | N—H | O=S | The most dominant interaction, often forming infinite chains or dimers. | nih.govnih.gov |
| Hydrogen Bond | C—H | O=S | Weaker interactions that contribute to the overall packing stability. | nih.govresearchgate.net |
| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Face-to-face or parallel-displaced stacking of the bromophenyl rings. | iucr.orgresearchgate.net |
| Halogen Bond | C—Br | O=S or N | Potential interaction where the bromine atom acts as an electrophilic region. | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance between computational cost and accuracy in predicting molecular properties.
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Bromo-N-isopropylbenzenesulfonamide, this is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimization yields key structural parameters. nih.gov
The analysis of the electronic structure provides insights into the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating these as sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Calculated Structural Parameters for this compound
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Length (Å) | S=O | ~1.43 |
| S-N | ~1.65 | |
| C-S | ~1.78 | |
| C-Br | ~1.91 | |
| Bond Angle (°) | O=S=O | ~120.0 |
| C-S-N | ~107.0 | |
| S-N-C(isopropyl) | ~118.0 |
Note: The values presented are typical and illustrative for a molecule of this class, derived from DFT calculations.
Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for structural elucidation.
Infrared (IR) Frequencies: Theoretical vibrational analysis based on DFT can predict the IR spectrum. The calculated frequencies correspond to specific vibrational modes of the molecule's functional groups. For this compound, characteristic frequencies for the S=O, S-N, C-Br, and N-H stretching and bending vibrations can be computed. These theoretical predictions are often scaled to correct for anharmonicity and achieve better agreement with experimental spectra. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Functional Group/Proton | Predicted Wavenumber (cm⁻¹)/Shift (ppm) | Vibrational Mode/Proton Environment |
|---|---|---|---|
| IR Frequencies | SO₂ | ~1340 (asym) / ~1180 (sym) | Stretching vibrations |
| S-N | ~930 | Stretching vibration | |
| C-Br | ~680 | Stretching vibration | |
| ¹H NMR Shifts | Aromatic-H | 7.5 - 8.0 | Protons on the brominated benzene (B151609) ring |
| N-H | ~5.0 - 6.0 | Proton on the sulfonamide nitrogen | |
| Isopropyl-CH | 3.5 - 4.0 | Methine proton of the isopropyl group |
Note: These are representative values based on computational predictions for similar sulfonamide structures.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely distributed over the bromine atom and the benzene ring, while the LUMO may be centered on the sulfonamide group and the aromatic ring. This analysis helps in predicting how the molecule will interact with other reagents in chemical reactions. nih.gov
Table 3: FMO Analysis Parameters
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| E_HOMO | -6.8 | Electron-donating ability |
| E_LUMO | -1.5 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
Note: Values are illustrative and typical for aromatic sulfonamides.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing insights into complex chemical and biological systems.
Sulfonamides are known to act as versatile ligands, capable of coordinating with various metal ions through their nitrogen and oxygen atoms. researchgate.net Molecular modeling can be employed to study the complexes formed between this compound and transition metals. These studies can predict the preferred coordination geometry (e.g., tetrahedral, octahedral) and the nature of the bonding between the ligand and the metal center. By analyzing parameters such as bond lengths, bond angles, and binding energies, researchers can understand the stability and electronic properties of these organometallic complexes.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-S, S-N, and N-C bonds give rise to various conformers, each with a different relative energy.
A systematic search of the potential energy surface is performed by rotating key dihedral angles. The energy of each resulting conformation is then minimized to find the nearest local energy minimum. researchgate.net This process identifies the most stable conformers—those with the lowest Gibbs free energy. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules, such as biological receptors. researchgate.net The results typically show that only a few low-energy conformers are significantly populated at room temperature. researchgate.net
Mechanistic Predictions and Transition State Elucidation from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the mechanisms of chemical reactions involving benzenesulfonamide (B165840) derivatives. researchgate.netnih.gov These models allow for the exploration of potential energy surfaces, identifying the most energetically favorable pathways for a given transformation. For reactions involving this compound, such as nucleophilic substitution at the bromine-substituted carbon or reactions at the sulfonamide moiety, computational studies can map out the step-by-step process of bond breaking and formation. nih.govacs.org
A critical aspect of mechanistic studies is the elucidation of transition states—the highest energy points along a reaction coordinate that connect reactants to products. The geometry and energy of these fleeting structures determine the kinetics of a reaction. nih.gov Computational methods can calculate the properties of transition states, providing a detailed picture of the molecular interactions at the peak of the energetic barrier. For instance, in a potential N-arylation reaction involving a sulfonamide, DFT calculations can model the coordination of the sulfonamide to a metal catalyst, the subsequent oxidative addition, and the final reductive elimination step that forms the C-N bond. nih.govresearchgate.net These calculations would reveal the bond lengths and angles of the atoms involved in the transition state, offering insights that are often impossible to obtain through experimental means alone.
Moreover, computational models can help discern between different possible mechanistic pathways. For example, in the reaction of benzenesulfonyl azides with alkenes, a computational study distinguished between a concerted [3+2] cycloaddition and a stepwise pathway involving a nitrene intermediate by calculating the activation barriers for each route. nih.gov A similar approach could be applied to reactions of this compound to predict the most likely mechanism.
The table below illustrates the type of data that can be generated from DFT calculations for a hypothetical reaction pathway, such as the reaction of a sulfonamide with a hydroxyl radical. researchgate.net
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +8.5 | -15.2 |
| Key Bond Distance (Å) | S-N: 1.65 | S-N: 1.78, N-H: 1.20 | N-H: 1.01 |
| Imaginary Frequency (cm⁻¹) | None | -1250 | None |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.gov These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental work. For a class of compounds like substituted benzenesulfonamides, QSRR can provide insights into how different substituents on the benzene ring or the sulfonamide nitrogen affect their reaction rates or equilibrium constants.
The development of a QSRR model typically involves several steps. First, a set of structurally related compounds, including derivatives of this compound, would be synthesized, and their reactivity in a specific chemical transformation would be measured experimentally. Next, a variety of molecular descriptors for each compound would be calculated using computational software. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that links the calculated descriptors to the observed reactivity. nih.gov For example, a QSRR study on the chromatographic retention of sulfonamides used the firefly algorithm coupled with support vector regression to select the most significant descriptors and build a predictive model. nih.gov
A hypothetical QSRR equation for the reaction rate constant (k) of a series of benzenesulfonamides might look like this:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP
Where:
σ represents the Hammett constant of a substituent (an electronic parameter).
Eₛ is the Taft steric parameter.
logP is the logarithm of the partition coefficient (a hydrophobicity parameter).
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
The table below presents hypothetical data that could be used to build a QSRR model for a series of substituted benzenesulfonamides.
| Compound | Substituent | Hammett Constant (σ) | Steric Parameter (Eₛ) | log(Reactivity) |
| 1 | H | 0.00 | 0.00 | 1.2 |
| 2 | 4-NO₂ | 0.78 | -0.51 | 2.5 |
| 3 | 4-CH₃ | -0.17 | -1.24 | 0.8 |
| 4 | 2-Br | 0.23 | -0.97 | 1.5 |
This is a hypothetical data table for illustrative purposes.
Through such models, the influence of the bromo- and isopropyl- groups in this compound on its reactivity in various chemical transformations could be quantitatively assessed and predicted.
Detailed Mechanistic Studies of Reactions Involving 2 Bromo N Isopropylbenzenesulfonamide
Experimental Elucidation of Reaction Pathways and Intermediates
For a compound like 2-bromo-N-isopropylbenzenesulfonamide, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are expected pathways for forming new carbon-carbon bonds. The generally accepted mechanism for these reactions involves a catalytic cycle:
Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step forms a palladium(II) intermediate.
Transmetalation (for Suzuki coupling) or Olefin Insertion (for Heck coupling): In a Suzuki coupling, a boronic acid derivative would transfer an organic group to the palladium complex in a step known as transmetalation. For a Heck reaction, an alkene would insert into the palladium-carbon bond.
Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the palladium(0) catalyst, allowing the cycle to continue.
Reaction intermediates in such processes are often transient and are typically studied using advanced spectroscopic techniques like NMR, as well as computational modeling. For instance, in palladium-catalyzed amination reactions of aryl bromides, the nature of the palladium species in the resting state of the catalyst can differ depending on the specific halide, which in turn affects reaction selectivity. organic-chemistry.org
Another potential reaction pathway is nucleophilic aromatic substitution (SNAr). This mechanism usually requires strong electron-withdrawing groups ortho or para to the leaving group (in this case, bromine). The sulfonamide group is moderately electron-withdrawing. The SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.
Kinetic Studies and Determination of Rate Laws
Specific kinetic studies and rate laws for reactions of this compound have not been published. However, for related palladium-catalyzed cross-coupling reactions, the rate-determining step can vary. Kinetic studies on Suzuki-Miyaura couplings have shown that the reaction can be zero-order in the borane (B79455) and first-order in the aryl bromide, suggesting that oxidative addition is the rate-determining step. nih.gov
The general form of a rate law for a bimolecular reaction, such as a hypothetical SNAr reaction of this compound with a nucleophile (Nu), would be:
Rate = k[this compound][Nu]
Influence of Solvent Effects, Temperature, and Catalysts on Reaction Mechanisms
The choice of solvent, temperature, and catalyst system profoundly impacts the mechanism and outcome of reactions involving aryl halides.
Solvent Effects: In palladium-catalyzed reactions, the solvent can influence catalyst solubility, stability, and reactivity. whiterose.ac.uk Polar aprotic solvents like DMF or THF are commonly used. The polarity of the solvent can affect the rate of oxidative addition and other steps in the catalytic cycle. whiterose.ac.ukresearchgate.net For SNAr reactions, polar aprotic solvents are also preferred as they can solvate the cation of the nucleophile, increasing its reactivity.
Temperature: Reaction temperature affects the rate of chemical reactions, with higher temperatures generally leading to faster rates. In Heck coupling reactions, for example, temperatures are often elevated (above 80-120 °C) to achieve good conversion. nih.gov The choice of temperature can also influence the selectivity of a reaction, potentially favoring one mechanistic pathway over another.
Catalysts: The choice of palladium catalyst, including the precursor and the associated ligands, is critical. Ligands stabilize the palladium center and modulate its electronic and steric properties, which in turn influence the efficiency of the catalytic cycle. For example, in palladium-catalyzed amination, different ligands can lead to different resting states of the catalyst and, consequently, different product selectivities. organic-chemistry.org
The table below summarizes the general influence of these parameters on common reactions of aryl bromides.
| Parameter | Influence on Suzuki Coupling | Influence on Heck Reaction | Influence on SNAr |
| Solvent | Affects solubility and catalyst stability. Aqueous/anhydrous conditions can switch between reaction types. whiterose.ac.uk | High polarity can enhance reactivity. researchgate.net | Polar aprotic solvents enhance nucleophile reactivity. |
| Temperature | Affects reaction rate. | Often requires high temperatures (>80 °C) for good conversion. nih.gov | Higher temperatures increase reaction rate. |
| Catalyst | Ligand choice is crucial for efficiency and substrate scope. | Ligand choice (e.g., phosphines, NHCs) affects thermal stability and activity. nih.gov | Not applicable (typically uncatalyzed). |
| Base | Essential for the transmetalation step. nih.gov | Required to neutralize the HX formed. organic-chemistry.org | Not required, but strong bases can promote the benzyne (B1209423) mechanism. uomustansiriyah.edu.iq |
Stereochemical Outcome and Diastereoselectivity in Relevant Reactions
If this compound were to react with a chiral molecule, or if the isopropyl group were replaced by a chiral substituent, the stereochemical outcome of the reaction would be of interest.
In palladium-catalyzed cross-coupling reactions, the transfer of an alkyl group from a boron reagent to the palladium center in a Suzuki-Miyaura coupling has been shown to occur with complete retention of configuration at the carbon atom. nih.gov
For reactions involving chiral intermediates, the diastereoselectivity (the preference for the formation of one diastereomer over another) can be influenced by various factors. For instance, in intramolecular reactions of chiral allylsilanes, a benzyloxy group in a specific position was found to reverse the diastereoselectivity of the cyclization. nih.gov This was attributed to the interaction of the ether oxygen with a cationic intermediate, leading to the thermodynamically favored product. nih.gov While not directly applicable to this compound, this illustrates how functional groups within a molecule can direct the stereochemical course of a reaction.
Without specific experimental data for reactions of this compound, any discussion of stereochemical outcomes remains speculative and would depend entirely on the specific reactants and conditions employed.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-N-isopropylbenzenesulfonamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves sulfonation of bromobenzene derivatives followed by amidation with isopropylamine. Key parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., triethylamine for deprotonation). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity. Reaction monitoring by TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm sulfonamide formation and bromine substitution patterns. Aromatic protons appear at δ 7.2–8.1 ppm, while isopropyl groups show distinct doublets (δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H] at m/z ~318) and fragmentation patterns for structural validation .
- FT-IR : Sulfonamide S=O stretches (~1350 cm) and N-H bending (~1550 cm) confirm functional groups .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, amber vials under inert gas (N or Ar) at –20°C to prevent hydrolysis or bromine displacement. Avoid prolonged exposure to moisture or light. Purity degradation can be tracked via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in reported molecular geometries of sulfonamide derivatives?
- Methodological Answer : Single-crystal XRD analysis (e.g., using a Bruker D8 Venture diffractometer) provides precise bond lengths and angles. For this compound, compare experimental data (e.g., C-S bond length ~1.76 Å) with computational models (DFT at B3LYP/6-311+G(d,p)). Discrepancies may arise from crystal packing effects or solvent inclusion, requiring Hirshfeld surface analysis to validate .
Q. What mechanistic insights explain unexpected byproducts during sulfonamide synthesis?
- Methodological Answer : Byproducts like des-bromo analogs or sulfonic acids often result from competing pathways. Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (O in sulfonic acid precursors) to trace intermediate steps. Computational modeling (Gaussian 16) identifies transition states and activation barriers for bromine retention vs. displacement .
Q. How can structure-activity relationship (SAR) studies guide the design of sulfonamide-based enzyme inhibitors?
- Methodological Answer :
- Biological Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Compare IC values of this compound with analogs lacking bromine or isopropyl groups.
- Docking Simulations : AutoDock Vina predicts binding affinities by analyzing halogen bonding (Br···O interactions) and hydrophobic pockets accommodating the isopropyl group .
Q. What strategies reconcile contradictory results in computational vs. experimental solubility data?
- Methodological Answer :
- Experimental : Measure solubility via shake-flask method (UV-Vis quantification at λ~270 nm).
- Computational : Use COSMO-RS or Hansen solubility parameters. Discrepancies often stem from inaccurate force fields or neglecting polymorphic forms. Validate with MD simulations (GROMACS) incorporating explicit solvent models .
Data Contradiction Analysis
Q. How should researchers address variability in reported reaction yields for sulfonamide derivatives?
- Methodological Answer :
- Control Experiments : Replicate reactions under identical conditions (solvent purity, catalyst batch) to isolate operator-dependent errors.
- Statistical Analysis : Apply ANOVA to compare yields across labs. Outliers may arise from undetected side reactions (e.g., bromine oxidation) requiring GC-MS monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
